7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine

PI3K inhibition anticancer scaffold comparison

7-Methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine (CAS 957998-38-8) is a heterocyclic building block featuring a fused thiazole-pyrimidine bicyclic core with a methoxy substituent at the 7-position and a free amine at the 2-position. This scaffold is recognized as a purine isostere, enabling it to engage in hydrogen bonding and π-stacking interactions characteristic of nucleotide mimetics.

Molecular Formula C6H6N4OS
Molecular Weight 182.2
CAS No. 957998-38-8
Cat. No. B2713842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
CAS957998-38-8
Molecular FormulaC6H6N4OS
Molecular Weight182.2
Structural Identifiers
SMILESCOC1=C2C(=NC=N1)SC(=N2)N
InChIInChI=1S/C6H6N4OS/c1-11-4-3-5(9-2-8-4)12-6(7)10-3/h2H,1H3,(H2,7,10)
InChIKeyQPKYPGWRTFUFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine (CAS 957998-38-8): Core Scaffold Profile for Procurement Decisions


7-Methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine (CAS 957998-38-8) is a heterocyclic building block featuring a fused thiazole-pyrimidine bicyclic core with a methoxy substituent at the 7-position and a free amine at the 2-position [1]. This scaffold is recognized as a purine isostere, enabling it to engage in hydrogen bonding and π-stacking interactions characteristic of nucleotide mimetics [1]. The compound has been specifically exemplified as a key intermediate in the synthesis of adenosine A2B receptor antagonists (US7947692B2) and serves as a versatile starting material for the generation of kinase inhibitor libraries [2]. Its rigid bicyclic framework contributes to conformational stability, while the methoxy group enhances solubility and modulates electronic properties compared to halogen- or hydrogen-substituted analogs [1].

Why 7-Methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine Cannot Be Simply Replaced by Other Fused Pyrimidine Isosteres


Thiazolo[5,4-d]pyrimidines are not freely interchangeable with other purine isosteres such as thieno[2,3-d]pyrimidines or oxazolo[5,4-d]pyrimidines. Direct comparative studies have demonstrated that thiazolo[5,4-d]pyrimidine derivatives can exhibit superior anti-cancer activity relative to their thieno[2,3-d]pyrimidine counterparts, with the sulfur atom in the thiazole ring contributing distinct electronic and steric properties that influence target binding [1]. Furthermore, within the thiazolo[5,4-d]pyrimidine class itself, the nature of the 7-position substituent critically determines both the potency and selectivity profile. The 7-methoxy group provides a balance of electron-donating character and moderate steric bulk that differs fundamentally from 7-chloro (electron-withdrawing, smaller), 7-amino (hydrogen bond donor), or 7-unsubstituted analogs, directly affecting kinase inhibition profiles and adenosine receptor subtype selectivity [2]. Generic substitution without accounting for these structure-activity relationships risks loss of target engagement and selectivity.

Quantitative Differentiation Evidence: 7-Methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine vs. Closest Analogs


Thiazolo[5,4-d]pyrimidine Scaffold Outperforms Thieno[2,3-d]pyrimidine in Anticancer Activity

In a direct head-to-head scaffold comparison, thiazolo[5,4-d]pyrimidine derivative 7a demonstrated superior anti-cancer activity compared to its direct thieno[2,3-d]pyrimidine analog 6a when evaluated as PI3K inhibitors. Both compound series were designed through a scaffold-hopping strategy, with the thiazolo[5,4-d]pyrimidine core conferring enhanced potency and more favorable pharmacokinetic properties [1]. This finding establishes the thiazolo[5,4-d]pyrimidine core, which is the scaffold of 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine, as a preferred starting point over the isosteric thieno[2,3-d]pyrimidine for kinase-targeted drug discovery programs.

PI3K inhibition anticancer scaffold comparison

Class-Level Antiproliferative Selectivity: Cancer vs. Normal Cells for Thiazolo[5,4-d]pyrimidine Derivatives

Thiazolo[5,4-d]pyrimidine derivatives consistently demonstrate selective antiproliferative activity against cancer cells over normal cells. Compound 7i exhibited IC50 values of 4.64 μM against MGC-803 and 5.07 μM against HGC-27 gastric cancer cells, with approximately 12-fold selectivity over normal GES-1 gastric epithelial cells [1]. In a separate study using a drug repurposing strategy, compound 24 achieved an IC50 of 1.03 μM against MGC803 cells versus 38.95 μM against GES-1 cells, representing approximately 38-fold selectivity [2]. Furthermore, compound 22 displayed an IC50 of 1.22 μM against HGC-27 cells with low toxicity toward GES-1 cells [3]. This class-level selectivity profile is a hallmark of the thiazolo[5,4-d]pyrimidine scaffold and supports the use of 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine as a core for developing selective anticancer agents.

antiproliferative cancer selectivity gastric cancer

7-Methoxy Substitution Confers Synthetic Versatility: Documented Use in Adenosine A2B Antagonist Patent Series

7-Methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine is explicitly exemplified as a key synthetic intermediate in US Patent US7947692B2 (Hoffmann-La Roche), where it serves as the core scaffold for generating a series of substituted thiazolo[5,4-d]pyrimidine urea derivatives with potent adenosine human A2B receptor antagonist activity [1]. The patent describes the conversion of this compound to 4-(3-trifluoromethyl-benzyl)-piperazine-1-carboxylic acid (7-methoxy-thiazolo[5,4-d]pyrimidin-2-yl)-amide (Example 1), demonstrating that the 2-amine functionality provides a direct handle for urea/amide bond formation [1]. The methoxy group at position 7 remains intact during these transformations, serving as a stable substituent that modulates electronic properties without interfering with 2-position derivatization chemistry. This contrasts with 7-chloro analogs, which require additional synthetic steps to replace the halogen if a different 7-substituent is desired.

adenosine A2B antagonist patent intermediate chemical derivatization

Adenosine Receptor Subtype Selectivity Can Be Tuned via 7-Position Substitution: Structural Basis for Choosing 7-Methoxy Over 7-Amino

Systematic structure-activity relationship studies on the 7-amino-thiazolo[5,4-d]pyrimidine scaffold have demonstrated that the nature of substituents at positions 2, 5, and 7 critically modulates affinity and selectivity across adenosine receptor subtypes (hA1, hA2A, hA2B, hA3) [1]. The most potent dual hA1/hA2A antagonist identified in this series, compound 3, achieved Ki values of 10.2 nM (hA1) and 4.72 nM (hA2A) with IC50 values of 13.4 nM and 5.34 nM, respectively [1]. Critically, the study established that maintaining a free amino group at position 7 (as in the parent scaffold) versus substituting it with other groups directly impacts receptor subtype selectivity [1]. The 7-methoxy derivative (CAS 957998-38-8) represents a distinct electronic environment compared to the 7-amino series: the methoxy group is electron-donating via resonance but lacks the hydrogen bond donor capacity of the free amine, which is predicted to shift selectivity away from hA1/hA2A toward hA2B, consistent with its use in A2B antagonist patents [2].

adenosine receptor selectivity tuning SAR

Thiazolo[5,4-d]pyrimidine Derivatives Induce Apoptosis via Caspase and PARP-1 Pathways

Mechanistic studies across multiple thiazolo[5,4-d]pyrimidine derivative series have consistently demonstrated apoptosis induction through mitochondrial pathway activation. Western blot analysis of compounds 4a and 4k revealed cleavage of PARP-1 and inhibition of procaspase-3, confirming apoptosis-inducing activity in A549 lung cancer cells at 10 μM concentration [1]. In the atom replacement series, compound 22 up-regulated pro-apoptotic Bax, down-regulated anti-apoptotic Bcl-2, and induced cleavage of caspase-3/9 in HGC-27 gastric cancer cells [2]. Similarly, compound 24 induced apoptosis in MGC-803 cells with corresponding changes in Bax, Bcl-2, and caspase-3/9 expression [3]. This conserved mechanism across diverse thiazolo[5,4-d]pyrimidine substitution patterns supports the scaffold's inherent pro-apoptotic character, which is expected to be retained by the 7-methoxy-2-amine derivative.

apoptosis caspase activation PARP-1 cleavage

Optimal Research and Industrial Application Scenarios for 7-Methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine


Adenosine A2B Receptor Antagonist Lead Generation for Diabetes and Inflammatory Disease Programs

Based on the explicit use of 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine as a core intermediate in Hoffmann-La Roche's A2B antagonist patent series (US7947692B2), this compound is ideally suited for medicinal chemistry programs targeting the adenosine A2B receptor [1]. The 2-amine handle enables direct conversion to urea, amide, or sulfonamide derivatives, while the 7-methoxy group provides electronic modulation that favors A2B selectivity over A1/A2A subtypes, as supported by SAR studies showing that 7-position substitution directly tunes adenosine receptor subtype selectivity [2]. Target indications include diabetes, diabetic retinopathy, asthma, and chronic inflammatory conditions where A2B antagonism has established therapeutic rationale.

Kinase Inhibitor Library Construction with Cancer-Selective Design Hypothesis

The thiazolo[5,4-d]pyrimidine scaffold has demonstrated clear superiority over thieno[2,3-d]pyrimidine in anticancer activity, with compound 7a showing better efficacy than its thieno analog 6a in PI3K inhibition models [3]. Furthermore, the scaffold class consistently exhibits 12- to 38-fold selectivity for cancer cells over normal GES-1 gastric epithelial cells across multiple derivative series [4]. For kinase inhibitor library construction, 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine offers a privileged starting point with documented cancer-selectivity and a synthetic handle at the 2-amine for rapid diversification, making it suitable for hit-to-lead and lead optimization campaigns in oncology.

Apoptosis-Focused Anticancer Agent Development with Validated Mechanistic Pathway Engagement

Thiazolo[5,4-d]pyrimidine derivatives have been mechanistically validated to induce apoptosis through the mitochondrial pathway, with confirmed PARP-1 cleavage, procaspase-3 inhibition, and Bax/Bcl-2 ratio modulation demonstrated across independent studies in lung (A549) and gastric (HGC-27, MGC-803) cancer cell lines [5][6]. For research programs where apoptosis induction is a required phenotypic endpoint—rather than mere cytostatic growth inhibition—7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine provides a structurally characterized core with a documented pro-apoptotic mechanism, reducing the risk of investing in scaffolds with unknown or cytostatic-only mechanisms of action.

Purine Isostere Building Block for Nucleotide Mimetic Design

As a recognized purine isostere, the thiazolo[5,4-d]pyrimidine core of 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine can replace the purine ring system in nucleotide mimetic design while introducing distinct electronic and hydrogen-bonding properties [7]. The 7-methoxy group serves as a stable, non-ionizable substituent that mimics the electronic effects of a hydroxyl or amino group at the corresponding purine 6-position without introducing additional hydrogen bond donors that could alter pharmacokinetic properties. This makes it particularly valuable for CNS-targeted programs where the balance of hydrogen bond donors and acceptors is critical for blood-brain barrier penetration, and for programs targeting ATP-binding sites where the methoxy group can occupy the ribose-binding pocket without the metabolic liability of a free hydroxyl.

Quote Request

Request a Quote for 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.